molecular formula C12H15N2O3P B4313584 DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE

DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE

Cat. No.: B4313584
M. Wt: 266.23 g/mol
InChI Key: QGDFWMXDHGQNHI-UHFFFAOYSA-N
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Description

Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate is an organic compound with the molecular formula C12H15N2O3P It is a phosphonate ester derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE typically involves the reaction of a quinoxaline derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For example, the reaction of 3-methylquinoxaline with dimethyl phosphite in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation can also accelerate the reaction, reducing the reaction time and improving the yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methyl group on the quinoxaline ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes and interfere with nucleic acid synthesis, leading to their antiviral and anticancer activities . The phosphonate group can also mimic phosphate groups in biological systems, allowing the compound to act as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [(3-methylquinoxalin-2-yl)methyl]phosphonate is unique due to the presence of both a quinoxaline ring and a phosphonate ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The phosphonate group enhances its stability and reactivity, while the quinoxaline ring contributes to its biological activity.

Properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)-3-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2O3P/c1-9-12(8-18(15,16-2)17-3)14-11-7-5-4-6-10(11)13-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDFWMXDHGQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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